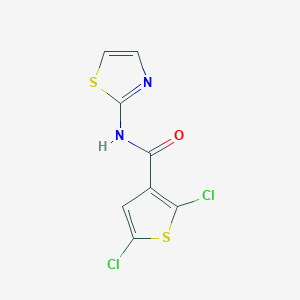

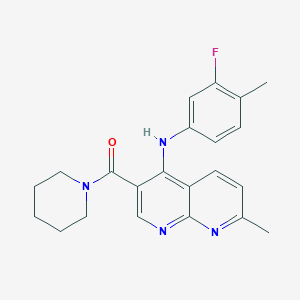

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide” is a chemical compound that has been studied for its potential applications in peptide chemistry . It is a derivative of L-N ε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine [Lys (AQN)], a dabcyl-like chromophore .

Synthesis Analysis

The compound can be synthesized using aromatic nucleophilic substitution reaction . The N α - tert -butoxycarbonyl derivative of the title compound was obtained in a good yield . After conversion to the N α -fluorenylmethoxycarbonyl derivative, it can be directly used in the solid phase peptide synthesis using either Boc- or Fmoc-strategy .Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed information about its structure can be obtained through various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, new thiazole and 1,2,4-triazole derivatives of 9,10-anthraquinone were obtained by the reaction of N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracene-1-yl)-thioureas with bromoacetone in the presence of triethylamine and hydrazine hydrate in chloroform .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be obtained .科学的研究の応用

Redox-Active Polymer Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide and its derivatives have been explored for their redox-active properties, particularly in the development of new materials for organic batteries. Schmidt et al. (2015) synthesized redox-active materials based on a core similar to this compound, demonstrating their potential in organic electronic applications due to their electron-donating and electron-accepting properties. The synthesized polymers showed reversible reductions and could be interesting for applications in organic batteries after further optimization (Schmidt et al., 2015).

DNA Interaction and Anticancer Activity

Research on derivatives of this compound has indicated their potential in anticancer therapies. Gomez-Monterrey et al. (2011) designed electron-deficient anthraquinone analogues, including compounds structurally related to this compound, which showed cytotoxicity against resistant cancer cell lines and inhibited topoisomerase II, an enzyme important for DNA replication. These findings underscore the potential of these compounds in targeting cancer cells with high efficacy (Gomez-Monterrey et al., 2011).

Chemical Synthesis and Functionalization

The compound and its related structures have been utilized in chemical synthesis, demonstrating the versatility of these molecules for further chemical modifications. Al Mamari and Al Sheidi (2020) reported on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, showcasing its importance as a compound with an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions. This highlights the compound's utility in complex organic synthesis and its role in facilitating novel chemical transformations (Al Mamari & Al Sheidi, 2020).

Antioxidant and Antiplatelet Activities

Stasevych et al. (2022) synthesized new derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides and evaluated their antioxidant and antiplatelet activities. Their research revealed that compounds with a substituent in the first position of the anthracedione core showed better antioxidant properties. Additionally, certain compounds exhibited significant antiplatelet activity, suggesting their potential therapeutic applications in preventing cardiovascular diseases (Stasevych et al., 2022).

将来の方向性

The future directions for the study of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide” could include further exploration of its potential applications in peptide chemistry , as well as a more detailed investigation of its physical and chemical properties and its synthesis process .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQBIGSPNGGHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)

![N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2994545.png)

![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)

![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)